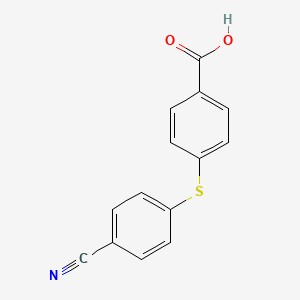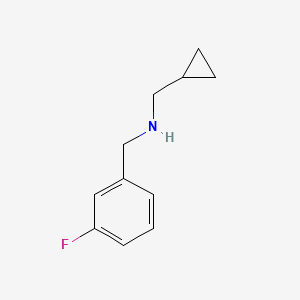![molecular formula C11H12F3N B3074192 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019484-11-7](/img/structure/B3074192.png)
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Übersicht
Beschreibung
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMA is a tertiary amine that contains a trifluoromethylphenyl group and an allyl group. The compound has been synthesized using various methods, and its properties have been studied in detail to understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Metal Ion Affinities and Fluorescence Properties
Tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which include compounds structurally similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, show potential in creating hydrophobic cavities that can accommodate small molecules. These derivatives have been studied for their enhanced solubility in both organic and aqueous solvents, and their binding properties with metal ions like Zn(2+) and Cu(2+) have been explored. Notably, their fluorescence properties have been investigated, revealing significant shifts and enhancements in fluorescence emission when interacting with metal ions, which might indicate charge-transfer character in the excited state and potential applications in sensing technologies (Liang et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
Compounds like tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine, which bear resemblance to the chemical structure of interest, have been used in the development of phosphorescent OLEDs. These molecules, characterized by both hole-transporting and electron-transporting properties, demonstrate excellent thermal stability and high glass-transition temperatures. Their solution-processability and the improved performance of OLED devices using these materials highlight their significance in advancing OLED technology (Ge et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives of chalcone, which include structures similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as novel classes of antimicrobial agents. Such research underscores the role of these compounds in the development of new treatments against infectious diseases (Patel & Patel, 2017).
Copper(II) Complexes and Reactivity
Studies have been conducted on copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands, which are structurally related to the compound . These studies provide insights into the effects of aromatic substituents on the coordination chemistry of these ligand systems. Understanding the structure and reactivity of such copper(II) complexes is crucial for applications in areas like catalysis and material science (Kunishita et al., 2008).
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h2-5,7,15H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKPHVCAARSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
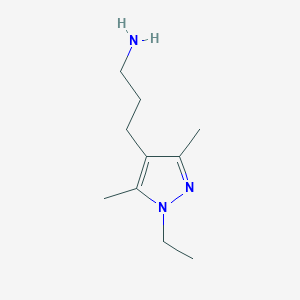
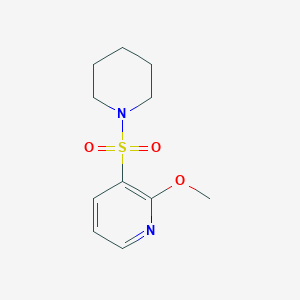
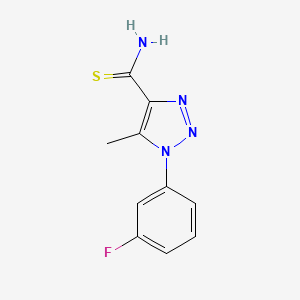
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)
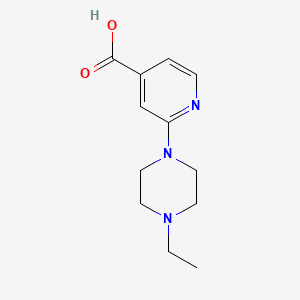

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
